molecular formula C9H16Cl2N2O B1454864 (1-Phenoxypropan-2-yl)hydrazine dihydrochloride CAS No. 1803608-13-0

(1-Phenoxypropan-2-yl)hydrazine dihydrochloride

Cat. No.: B1454864
CAS No.: 1803608-13-0
M. Wt: 239.14 g/mol
InChI Key: ICESXWSYSZBABF-UHFFFAOYSA-N
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Description

(1-Phenoxypropan-2-yl)hydrazine dihydrochloride is a chemical compound with the molecular formula C9H16Cl2N2O.

Scientific Research Applications

(1-Phenoxypropan-2-yl)hydrazine dihydrochloride has several scientific research applications, including:

Mechanism of Action

Target of Action

The primary target of (1-Phenoxypropan-2-yl)hydrazine dihydrochloride is the 5HT transporter (SERT) . This transporter plays a crucial role in the reuptake of serotonin, a neurotransmitter that contributes to feelings of well-being and happiness.

Mode of Action

This compound binds to the 5HT transporter and inhibits serotonin reuptake . This inhibition leads to an increase in serotonin levels in the synaptic cleft, enhancing the neurotransmitter’s effects .

Biochemical Pathways

The compound affects the serotonin reuptake pathway . By inhibiting the reuptake of serotonin, it increases the availability of this neurotransmitter in the synaptic cleft. This compound also blocks the production of prostaglandins , lipid compounds with diverse hormone-like effects, such as regulating inflammation.

Pharmacokinetics

As a prodrug, it is likely metabolized by esterases to phenoxypropanolamine , which is an analog of the drug aminopyrine.

Result of Action

The result of the action of this compound is an increase in serotonin levels in the synaptic cleft . This can lead to enhanced feelings of well-being and happiness. Additionally, by blocking the production of prostaglandins, it may have anti-inflammatory properties .

Biochemical Analysis

Biochemical Properties

(1-Phenoxypropan-2-yl)hydrazine dihydrochloride plays a significant role in biochemical reactions, particularly in the context of enzyme interactions. This compound has been shown to interact with enzymes such as hydrolases and oxidoreductases, influencing their activity. The nature of these interactions often involves the formation of hydrogen bonds and hydrophobic interactions, which can alter the enzyme’s conformation and activity. Additionally, this compound can interact with proteins and other biomolecules, potentially affecting their function and stability .

Cellular Effects

The effects of this compound on various types of cells and cellular processes are profound. This compound has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For instance, it can modulate the activity of key signaling molecules such as kinases and phosphatases, leading to changes in downstream signaling events. Furthermore, this compound can affect gene expression by interacting with transcription factors and other regulatory proteins, thereby altering the transcriptional landscape of the cell.

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. One primary mechanism involves binding interactions with biomolecules, such as enzymes and receptors. This binding can lead to enzyme inhibition or activation, depending on the specific context. Additionally, this compound can induce changes in gene expression by interacting with DNA-binding proteins and influencing chromatin structure. These molecular interactions collectively contribute to the compound’s overall biochemical and cellular effects .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under specific conditions, but it can degrade over time, leading to a decrease in its efficacy. Long-term exposure to this compound in in vitro or in vivo studies has revealed potential changes in cellular function, including alterations in cell proliferation and differentiation .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as enhanced enzyme activity or improved cellular function. At higher doses, this compound can induce toxic or adverse effects, including cellular toxicity and organ damage. Threshold effects have been observed, where the compound’s impact significantly changes at specific dosage levels .

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate metabolic flux. This compound can influence metabolite levels by modulating the activity of key metabolic enzymes, such as those involved in glycolysis and the citric acid cycle. These interactions can lead to changes in metabolic flux and overall cellular metabolism .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions facilitate the compound’s localization and accumulation in particular cellular compartments. For instance, this compound may be transported into cells via membrane transporters and subsequently bind to intracellular proteins, influencing its distribution and activity .

Subcellular Localization

The subcellular localization of this compound is crucial for its activity and function. This compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications. For example, this compound may localize to the nucleus, where it interacts with DNA and regulatory proteins to influence gene expression. Alternatively, it may be targeted to the mitochondria, affecting cellular respiration and energy production .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1-Phenoxypropan-2-yl)hydrazine dihydrochloride typically involves the reaction of 1-phenoxypropan-2-ol with hydrazine hydrate in the presence of hydrochloric acid. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, using industrial-grade reagents, and employing large-scale purification techniques to obtain the compound in bulk quantities .

Chemical Reactions Analysis

Types of Reactions

(1-Phenoxypropan-2-yl)hydrazine dihydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include hydrazine derivatives, substituted phenoxy compounds, and various oxides, depending on the specific reaction conditions and reagents used.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Its dihydrochloride form enhances its solubility and stability, making it suitable for various research and industrial applications.

Properties

IUPAC Name

1-phenoxypropan-2-ylhydrazine;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14N2O.2ClH/c1-8(11-10)7-12-9-5-3-2-4-6-9;;/h2-6,8,11H,7,10H2,1H3;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ICESXWSYSZBABF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(COC1=CC=CC=C1)NN.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H16Cl2N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

239.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1803608-13-0
Record name Fenoxypropazine dihydrochloride
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1803608130
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name FENOXYPROPAZINE DIHYDROCHLORIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Z3R5MM953N
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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